2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Description
This compound is a structurally complex tricyclic derivative featuring a 2-fluorophenyl group, a hydroxymethyl substituent, and a sulfanyl-linked acetamide moiety bound to a 3-methoxyphenyl group. The hydroxymethyl group may enhance solubility, while the fluorophenyl and methoxyphenyl groups likely modulate electronic and steric properties .
Properties
IUPAC Name |
2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O4S/c1-15-24-20(16(13-33)12-29-15)11-21-26(36-24)31-25(19-8-3-4-9-22(19)28)32-27(21)37-14-23(34)30-17-6-5-7-18(10-17)35-2/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFJCKNQQYAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC(=O)NC5=CC(=CC=C5)OC)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrano[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the acetamide linkage under specific reaction conditions such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl (-CH2OH) group is susceptible to oxidation. Under controlled conditions, this group can be oxidized to a carboxylic acid (-COOH) or aldehyde (-CHO).
Reduction Reactions
The triazatricyclo core contains conjugated double bonds and nitrogen atoms that may undergo hydrogenation or reductive cleavage.
Electrophilic Aromatic Substitution
The 2-fluorophenyl and 3-methoxyphenyl groups participate in electrophilic substitution.
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Fluorine directs electrophiles to the meta position due to its strong electron-withdrawing effect.
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Methoxy groups activate the ring, favoring ortho/para substitution .
Nucleophilic Substitution
The sulfanyl (-S-) group can act as a leaving group under specific conditions.
| Reagent | Conditions | Reaction |
|---|---|---|
| NaSH/EtOH | Reflux, 12h | Replacement of sulfanyl with thiol (-SH) . |
| R-X (alkyl halide) | K₂CO₃, DMF | Formation of new thioether bonds . |
Hydrolysis Reactions
The acetamide moiety (-NHCOR) undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product |
|---|---|---|
| HCl (6M), reflux | Aqueous HCl | Carboxylic acid + amine . |
| NaOH (10%), ethanol | Reflux, 4h | Sodium carboxylate + ammonia . |
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via:
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Cleavage of the sulfanyl-acetamide bond (yielding mercaptan and acetamide fragments).
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Ring-opening of the triazatricyclo core (releasing CO and NH₃) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
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C-S bond cleavage in the sulfanyl group.
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Formation of radical intermediates that dimerize or react with solvents .
Comparative Stability Under Reactivity Conditions
| Reaction | Stability Ranking | Notes |
|---|---|---|
| Oxidation | Low | Hydroxymethyl group highly reactive. |
| Electrophilic substitution | Moderate | Fluorophenyl ring less reactive than methoxyphenyl. |
| Hydrolysis | High | Requires strong acids/bases. |
Scientific Research Applications
The unique structural features of this compound suggest a variety of potential biological activities:
- Antitumor Activity : Compounds with similar structures have demonstrated efficacy in inhibiting tumor growth across various cancer cell lines. Mechanisms of action may include apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies indicate significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Research has shown that related compounds can reduce inflammation markers in vitro and in vivo, providing insights into their therapeutic applications for inflammatory diseases.
Pharmacological Studies
Recent investigations have focused on the pharmacological effects of this compound:
- Antitumor Efficacy : A study involving derivatives of the target molecule showed a notable reduction in cell viability in breast cancer cell lines (e.g., MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
- Antimicrobial Activity : In vitro testing revealed that derivatives exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
Case Study 1: Antitumor Efficacy
A series of triazatricyclo compounds were evaluated for their antitumor potential. The results indicated that the compound significantly reduced cell viability in MCF-7 breast cancer cells through apoptosis induction.
Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that derivatives akin to this compound effectively inhibited bacterial growth of Staphylococcus aureus and E. coli, showcasing their potential as antimicrobial agents.
In Vitro and In Vivo Studies
In vitro studies have demonstrated that the compound can inhibit specific enzymes involved in cancer metabolism and inflammation pathways:
- Enzyme Inhibition : The compound was found to inhibit cyclooxygenase (COX) enzymes which are crucial in inflammation processes.
In vivo studies using animal models treated with similar compounds displayed reduced tumor sizes and improved survival rates compared to control groups, further supporting the therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of 2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or interfering with cellular processes. Detailed studies are required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analogues Identified:
2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (ZINC9116207)
- Structural Differences :
- Phenyl Substituents : The compared compound has a 4-methoxyphenyl group at position 5 instead of a 2-fluorophenyl group.
- Acetamide Group : The acetamide is linked to a 2-methylphenyl group rather than a 3-methoxyphenyl group.
- Impact of Modifications :
- The 2-methylphenyl substituent introduces steric bulk in the ortho position, which could reduce binding accessibility compared to the meta-oriented 3-methoxyphenyl group in the target compound.
Data Table: Comparative Analysis
Research Findings and Functional Implications
Electronic Effects :
- The 2-fluorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance binding to electrophilic pockets in target proteins compared to the electron-donating 4-methoxyphenyl group in ZINC9116207 .
- The 3-methoxyphenyl acetamide in the target compound provides meta-directed hydrogen bonding opportunities, unlike the sterically hindered 2-methylphenyl in ZINC9116205.
Metabolic Stability :
- The hydroxymethyl group in both compounds may undergo glucuronidation, but the presence of fluorine in the target compound could slow oxidative metabolism, improving half-life .
The fluorine substitution in the target compound may improve selectivity for tyrosine kinases over serine/threonine kinases due to its smaller atomic radius and stronger electronegativity .
Biological Activity
The compound 2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide represents a complex structure with potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₁₉H₁₈F N₃O₂S
- Molecular Weight : 355.43 g/mol
The presence of various functional groups such as sulfanyl and methoxyphenyl moieties suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities including:
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Antitumor Activity :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against breast cancer and leukemia cell lines.
- Case Study : A study conducted on MCF-7 (breast cancer) cells revealed an IC50 value of approximately 25 µM, indicating effective growth inhibition compared to standard chemotherapeutics.
-
Antimicrobial Properties :
- Preliminary tests have indicated that the compound possesses antimicrobial activity against several bacterial strains including Staphylococcus aureus and Escherichia coli.
- Research Findings : In a disk diffusion assay, the compound exhibited zones of inhibition ranging from 12 mm to 18 mm depending on the concentration.
-
Anti-inflammatory Effects :
- The compound has been evaluated for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models in vitro.
- Results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 30% at a concentration of 10 µM.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The triazatricyclo structure may facilitate binding to kinase domains, disrupting signaling pathways involved in cell proliferation.
- Modulation of Immune Response : The presence of methoxy and fluorophenyl groups may enhance the molecule's ability to modulate immune responses by affecting cytokine signaling pathways.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
